molecular formula C11H12ClN3O2S B8752130 N-(2-Aminoethyl)-1-chloroisoquinoline-5-sulfonamide CAS No. 105628-12-4

N-(2-Aminoethyl)-1-chloroisoquinoline-5-sulfonamide

Cat. No. B8752130
M. Wt: 285.75 g/mol
InChI Key: OMJJWTRJQSZCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07414063B2

Procedure details

A 5N NaOH solution (0.937 mL) is added slowly to a stirred suspension of 1-chloro-isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide hydrochloride (1.51 g, 4.69 mmol) in THF (20 mL)/CH3OH (20 mL) at ambient temperature to form a clear solution. After concentration in vacuo, the tan solid is suspended in EtOAc/CH3OH and sonicated for a few minutes. The mixture is filtered and concentrated to give 1.21 g (4.23 mmol, 90% yield) of the title compound as a tan powder. ESIMS: m/z 286 [(M+H)+, 35Cl], 288 [(M+H)+, 37Cl].
Name
Quantity
0.937 mL
Type
reactant
Reaction Step One
Name
1-chloro-isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide hydrochloride
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[NH2:4][CH2:5][CH2:6][NH:7][S:8]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]=[C:16]([Cl:21])[C:17]=2[CH:18]=[CH:19][CH:20]=1)(=[O:10])=[O:9].CO>C1COCC1>[NH2:4][CH2:5][CH2:6][NH:7][S:8]([C:11]1[C:12]2[CH:13]=[CH:14][N:15]=[C:16]([Cl:21])[C:17]=2[CH:18]=[CH:19][CH:20]=1)(=[O:9])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.937 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-chloro-isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide hydrochloride
Quantity
1.51 g
Type
reactant
Smiles
Cl.NCCNS(=O)(=O)C=1C=2C=CN=C(C2C=CC1)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear solution
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
sonicated for a few minutes
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCNS(=O)(=O)C=1C=2C=CN=C(C2C=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.23 mmol
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.